![molecular formula C16H13NO2 B11863555 2-(3-Amino-4-methylphenyl)-4H-1-benzopyran-4-one CAS No. 921942-33-8](/img/structure/B11863555.png)
2-(3-Amino-4-methylphenyl)-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one consists of a chromen-4-one core with an amino and methyl-substituted phenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-amino-4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the chromen-4-one ring.
Industrial Production Methods
Industrial production of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and conversion rates. This method is advantageous for scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Nitro derivatives of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The chromen-4-one core can interact with cellular pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-methylphenyl)-4H-chromen-2-one: Similar structure but with a different position of the chromenone core.
2-(3-Amino-4-methylphenyl)-4H-chromen-3-one: Another positional isomer with distinct biological activities.
2-(3-Amino-4-methylphenyl)-4H-chromen-5-one: Differently substituted chromenone derivative.
Uniqueness
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Biological Activity
2-(3-Amino-4-methylphenyl)-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family, specifically the chromen-4-one derivatives. Its unique structure, characterized by an amino group and a methyl substitution on the phenyl ring, contributes to its diverse biological activities. This article explores the compound's biological properties, including anti-inflammatory, antioxidant, and potential anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The IUPAC name of the compound reflects its systematic structure:
- Chemical Formula : C16H15N1O2
- Molecular Weight : 253.30 g/mol
The structural features of this compound are vital for its biological activity. The amino group can form hydrogen bonds with biological targets, while the chromenone core interacts with enzyme active sites.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:
Study | Methodology | Findings |
---|---|---|
In vitro assays on macrophages | Reduced TNF-alpha and IL-6 levels | |
Animal model of arthritis | Decreased paw swelling and joint inflammation |
2. Antioxidant Activity
The compound demonstrates antioxidant properties, which are crucial for combating oxidative stress:
Study | Methodology | Findings |
---|---|---|
DPPH radical scavenging assay | IC50 value of 25 µg/mL | |
Cellular assays in cancer lines | Reduced oxidative stress markers |
3. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer potential:
These findings indicate a selective cytotoxicity towards cancer cells while sparing normal cells, which is desirable in anticancer drug development.
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory pathways.
- Signal Modulation : It modulates signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis and Characterization : Various synthetic routes have been developed to optimize yield and purity, facilitating further research into its properties.
- In Vivo Studies : Animal models have demonstrated the efficacy of the compound in reducing inflammation and tumor growth.
Properties
CAS No. |
921942-33-8 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-6-7-11(8-13(10)17)16-9-14(18)12-4-2-3-5-15(12)19-16/h2-9H,17H2,1H3 |
InChI Key |
GTRUQVIPYBPBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)N |
Origin of Product |
United States |
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